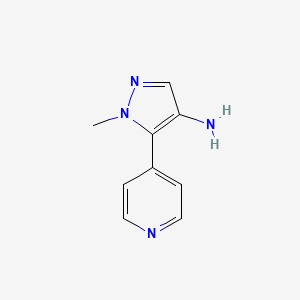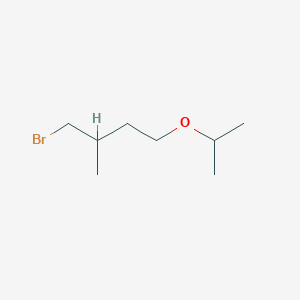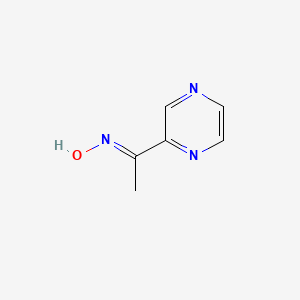
1-(Pyrazin-2-yl)ethanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrazin-2-yl)ethanone oxime is an organic compound with the molecular formula C₆H₇N₃O It is a derivative of pyrazine and contains an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Pyrazin-2-yl)ethanone oxime can be synthesized through the reaction of pyrazin-2-yl ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically involves heating the mixture to around 60°C for a few hours, followed by purification steps to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Pyrazin-2-yl)ethanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.
Reduction: The oxime can be reduced to amines under suitable conditions.
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted oxime derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Pyrazin-2-yl)ethanone oxime has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and coordination compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(Pyrazin-2-yl)ethanone oxime involves its interaction with specific molecular targets. For instance, in coordination chemistry, it can act as a ligand, binding to metal ions and forming stable complexes . These interactions can influence the reactivity and properties of the metal centers, making the compound useful in catalysis and material science.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-2-yl)ethanone oxime: Similar structure but with a pyridine ring instead of a pyrazine ring.
1-(Pyrazin-2-yl)ethanone: Lacks the oxime group, making it less reactive in certain chemical reactions.
Uniqueness
1-(Pyrazin-2-yl)ethanone oxime is unique due to the presence of both the pyrazine ring and the oxime group. This combination allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions, making it versatile in various applications .
Properties
Molecular Formula |
C6H7N3O |
|---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
(NE)-N-(1-pyrazin-2-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C6H7N3O/c1-5(9-10)6-4-7-2-3-8-6/h2-4,10H,1H3/b9-5+ |
InChI Key |
PGKUDCNZFWEAFG-WEVVVXLNSA-N |
Isomeric SMILES |
C/C(=N\O)/C1=NC=CN=C1 |
Canonical SMILES |
CC(=NO)C1=NC=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


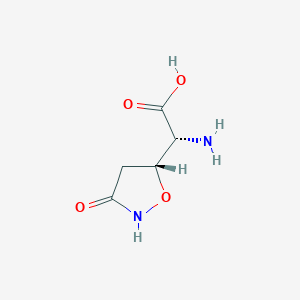
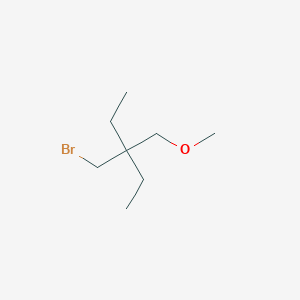
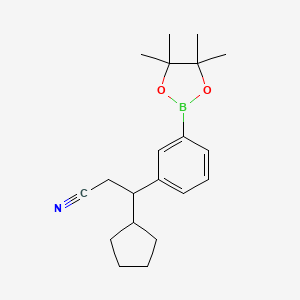
![4-[Ethyl(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B15252472.png)
![(3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}oxolan-3-ol](/img/structure/B15252474.png)
![tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B15252478.png)


![Methyl 2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15252503.png)
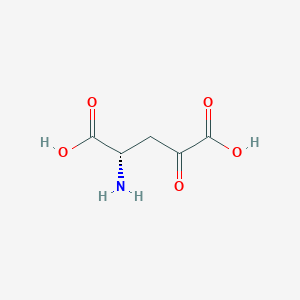
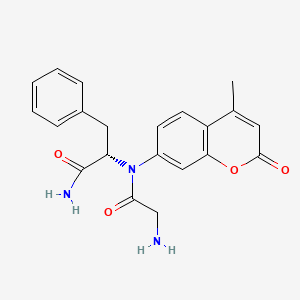
![N-[6-(Aminomethyl)pyridin-2-YL]methanesulfonamide](/img/structure/B15252523.png)
